5,6,7,8-Tetrahydroquinazoline
Overview
Description
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydroquinazoline derivatives can be achieved through multiple pathways, including the use of click chemistry for regioselective one-pot synthesis (Garudachari et al., 2014), and chelate synthesis techniques that allow for the creation of complex structures from simpler precursors (Dorokhov & Present, 1994). Additionally, methodologies employing palladium-catalyzed reactions and aza-Michael addition reactions have been developed for synthesizing tetrahydroisoquinolines, which are closely related to tetrahydroquinazolines (Ferraccioli et al., 2004).
Molecular Structure Analysis
The molecular structure of 5,6,7,8-tetrahydroquinazoline and its derivatives is characterized by the presence of a tetrahydroquinazoline core, which can be modified to generate a wide array of compounds with diverse biological activities. Structural modifications often aim at enhancing the compound's interaction with biological targets, thereby increasing its efficacy and selectivity.
Chemical Reactions and Properties
5,6,7,8-Tetrahydroquinazoline and its derivatives participate in various chemical reactions, enabling the synthesis of complex molecules. These reactions include condensation with ketones (Klemm et al., 1998), and the use of bleaching earth clay and PEG-400 as catalysts for the synthesis of tetrahydroquinoline-3-carbonitrile derivatives (Mogle et al., 2015). These reactions highlight the compound's versatility in organic synthesis.
Scientific Research Applications
Antitubercular Agents
- Summary of Application : 5,6,7,8-Tetrahydroquinazoline derivatives have shown potential as antitubercular agents. They have been found to have high binding affinity towards some essential enzymes of Mycobacterial tuberculosis .
- Methods of Application : The synthesis of these derivatives involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. The reaction occurs in mild conditions and is characterized by excellent yields .
- Results or Outcomes : The synthesized compounds may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus .
Antidiabetic Agents
- Summary of Application : 5,6,7,8-Tetrahydroquinazoline derivatives have also been suggested as a novel scaffold for the treatment of diabetes .
- Methods of Application : Similar to the antitubercular application, the synthesis involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones .
- Results or Outcomes : The high inhibition activity of the synthesized compounds was predicted against β-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism .
Molecular Docking Studies
- Summary of Application : The synthesized 5,6,7,8-Tetrahydroquinazoline derivatives were used in molecular docking studies . These studies are crucial in understanding the interaction between molecules and can help in the design of new drugs .
- Methods of Application : The derivatives were synthesized by reacting α-aminoamidines with bis-benzylidene cyclohexanones . The synthesized compounds were then used in molecular docking studies .
- Results or Outcomes : The molecular docking studies indicated that the synthesized compounds have high binding affinity towards some essential enzymes of Mycobacterial tuberculosis . This suggests that they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus .
Future Directions
Research on 5,6,7,8-Tetrahydroquinazoline derivatives should explore their potential as antitubercular agents, optimize their binding affinity, and investigate their pharmacokinetics. Additionally, further studies can explore their applications beyond tuberculosis treatment, such as in diabetes management .
properties
IUPAC Name |
5,6,7,8-tetrahydroquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-4-8-7(3-1)5-9-6-10-8/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSHIXOEBWOYJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=NC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348448 | |
Record name | 5,6,7,8-tetrahydroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinazoline | |
CAS RN |
5632-33-7 | |
Record name | 5,6,7,8-Tetrahydroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5632-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-tetrahydroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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